molecular formula C10H11FO B8382853 4-(4-Fluorophenoxy)-1-butene CAS No. 158429-70-0

4-(4-Fluorophenoxy)-1-butene

Cat. No.: B8382853
CAS No.: 158429-70-0
M. Wt: 166.19 g/mol
InChI Key: FUWJXDGQFPAHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenoxy)-1-butene is an organofluorine compound characterized by a butene chain (C₄H₇) with a double bond at the 1-position and a 4-fluorophenoxy substituent attached to the fourth carbon. The 4-fluorophenoxy group consists of an oxygen atom bonded to a para-fluorinated phenyl ring, imparting unique electronic and steric properties. This structure enhances polarity due to the electron-withdrawing fluorine atom and the ether oxygen, making the compound relevant in pharmaceutical intermediates and polymer chemistry.

Properties

CAS No.

158429-70-0

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-but-3-enoxy-4-fluorobenzene

InChI

InChI=1S/C10H11FO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8H2

InChI Key

FUWJXDGQFPAHOO-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 4-(4-Fluorophenoxy)-1-butene with structurally related compounds:

Compound Name Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Reference
This compound* C₁₀H₁₁FO ~166.2† ~3.1‡ 2 (oxygen + fluorine) 5
4-(4-Ethoxyphenyl)-1-butene C₁₂H₁₆O 176.25 3.6 1 5
4-(2-Biphenyl)-1-butene C₁₆H₁₆ 208.30 4.9 0 4
4-Phenyl-1-butene C₁₀H₁₂ 132.2 ~2.8§ 0 3

*Estimated values for this compound. †Calculated from atomic weights (C:12, H:1, F:19, O:16). ‡Inferred based on increased polarity from fluorine and oxygen vs. ethoxy/phenyl analogs. §Estimated from 4-phenyl-1-butene’s density and structure .

Key Observations :

  • Molecular Weight: The fluorophenoxy derivative has a higher molecular weight (~166.2) than 4-phenyl-1-butene (132.2) due to the fluorine and oxygen atoms but is lighter than bulkier analogs like 4-(2-biphenyl)-1-butene (208.30) .
  • Lipophilicity (XLogP3): The fluorophenoxy group reduces logP compared to ethoxyphenyl (3.6) and biphenyl (4.9) derivatives due to increased polarity from fluorine and oxygen .
  • Hydrogen Bonding: The fluorophenoxy group introduces two hydrogen bond acceptors (oxygen and fluorine), enhancing solubility in polar solvents compared to non-polar biphenyl or phenyl analogs .

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